molecular formula C27H28ClNO4 B11383877 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-chlorobenzyl)propanamide

3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-chlorobenzyl)propanamide

Cat. No.: B11383877
M. Wt: 466.0 g/mol
InChI Key: DAKNNFQZFDVRJE-UHFFFAOYSA-N
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Description

The compound 3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-CHLOROPHENYL)METHYL]PROPANAMIDE is a complex organic molecule that belongs to the class of furochromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the tert-butyl, dimethyl, oxo, and chlorophenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-CHLOROPHENYL)METHYL]PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the furochromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl and dimethyl groups: These groups can be introduced via alkylation reactions using tert-butyl halides and methylating agents.

    Attachment of the oxo group: Oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide can introduce the oxo group.

    Formation of the amide linkage: The final step involves the reaction of the furochromene derivative with 4-chlorobenzylamine under amide coupling conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-CHLOROPHENYL)METHYL]PROPANAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while substitution reactions can introduce new functional groups to the chlorophenyl moiety.

Scientific Research Applications

3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-CHLOROPHENYL)METHYL]PROPANAMIDE: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-CHLOROPHENYL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, gene expression, and other cellular processes.

Comparison with Similar Compounds

Similar compounds to 3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-CHLOROPHENYL)METHYL]PROPANAMIDE include other furochromenes and related heterocyclic compounds. These compounds may share similar structural features but differ in their functional groups and biological activities. Examples include:

  • 3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-METHOXYPHENYL)METHYL]PROPANAMIDE
  • 3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-FLUOROPHENYL)METHYL]PROPANAMIDE

The uniqueness of 3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(4-CHLOROPHENYL)METHYL]PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C27H28ClNO4

Molecular Weight

466.0 g/mol

IUPAC Name

3-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[(4-chlorophenyl)methyl]propanamide

InChI

InChI=1S/C27H28ClNO4/c1-15-19(10-11-23(30)29-13-17-6-8-18(28)9-7-17)26(31)33-25-16(2)24-21(12-20(15)25)22(14-32-24)27(3,4)5/h6-9,12,14H,10-11,13H2,1-5H3,(H,29,30)

InChI Key

DAKNNFQZFDVRJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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